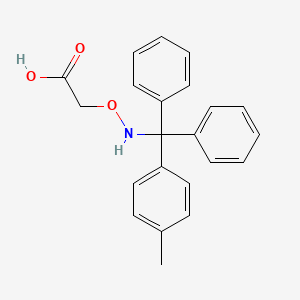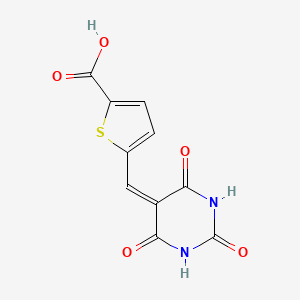![molecular formula C10H19NO3 B6352311 Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate CAS No. 1155159-23-1](/img/structure/B6352311.png)
Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Branched aldehydes , including compounds like 2-methyl propanal and 3-methyl butanal, play a significant role in the flavor profiles of various food products. The production and breakdown pathways of these aldehydes, originating from amino acids, are crucial for controlling the formation of desired flavor levels in both fermented and non-fermented food items. Understanding these pathways allows for the enhancement of food flavors through biochemical manipulation (Smit, Engels, & Smit, 2009).
Advances in Biodiesel Combustion Modeling
Research on biodiesel combustion , focusing on chemical kinetic mechanisms, highlights the complexity of modeling biodiesel due to its varied composition. The study of surrogate molecules, including methyl butanoate, reveals the influence of molecular structure on combustion processes. This work is pivotal for developing clean and efficient combustion technologies using alternative fuels, contributing to environmental sustainability (Lai, Lin, & Violi, 2011).
Bio-inspired Adhesive Materials
Bio-inspired adhesives , such as chitosan-catechol, demonstrate significant potential for biomedical applications. Inspired by the robust adhesion capabilities of mussels, which involve catechol-containing amino acids, these materials offer promising solutions for wound healing, tissue sealants, and hemostatic materials. The development of wet-resistant adhesives that mimic natural adhesion processes in challenging environments could revolutionize medical material science (Ryu, Hong, & Lee, 2015).
Levulinic Acid in Drug Synthesis
Levulinic acid , derived entirely from biomass, is recognized for its potential as a key building block in drug synthesis. Its derivatives serve as precursors for synthesizing various high-value chemicals, underscoring the importance of sustainable and cost-effective routes in pharmaceutical manufacturing. This highlights a move towards greener and more sustainable chemical processes in drug development (Zhang et al., 2021).
Xylan Derivatives in Bioseparation
Xylan derivatives have been explored for their potential in non-chromatographic bioseparation processes. Through chemical modification, xylan can be transformed into biopolymer ethers and esters, offering specific properties suitable for the separation and purification of bioactive molecules. This research contributes to developing efficient, green, and scalable bioseparation technologies, critical for the food, cosmetics, and pharmaceutical industries (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
methyl 3-(oxolan-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWNLMOHOKFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)
![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)
